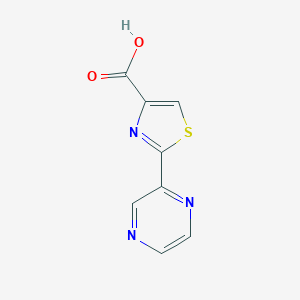

2-Pyrazin-2-yl-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-pyrazin-2-yl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2S/c12-8(13)6-4-14-7(11-6)5-3-9-1-2-10-5/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGINDDZLLHQKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60575966 | |

| Record name | 2-(Pyrazin-2-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115311-44-9 | |

| Record name | 2-(Pyrazin-2-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyrazin-2-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Pyrazin-2-yl-1,3-thiazole-4-carboxylic acid

Foreword: Navigating the Analytical Frontier of Heterocyclic Compounds

In the landscape of modern drug discovery and development, the structural characterization and quantitative analysis of novel chemical entities are paramount.[1][2] Heterocyclic compounds, such as 2-Pyrazin-2-yl-1,3-thiazole-4-carboxylic acid, represent a cornerstone of medicinal chemistry, offering a diverse scaffold for therapeutic innovation.[3] This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this specific molecule, moving beyond a simple recitation of methods to a nuanced discussion of the underlying principles and strategic considerations. As researchers, scientists, and drug development professionals, our goal is not merely to generate data, but to develop a profound understanding of a molecule's behavior, from its ionization to its fragmentation. This document is structured to empower you with the expertise to develop and validate robust analytical methods for this and similar heterocyclic compounds, ensuring data of the highest quality and integrity.

Foundational Principles: Understanding the Analyte and the Technique

This compound is a complex heterocyclic system, integrating a pyrazine ring, a thiazole ring, and a carboxylic acid moiety. Each of these structural components will influence its behavior during mass spectrometric analysis. A successful analytical strategy hinges on a clear understanding of both the analyte's physicochemical properties and the capabilities of mass spectrometry.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules.[2] In the context of small molecule drug development, it is indispensable for molecular weight confirmation, structural elucidation, and quantification.[1][4] When coupled with a separation technique like liquid chromatography (LC), LC-MS becomes a highly sensitive and selective tool for analyzing complex mixtures.[2][5]

Ionization Source Selection: The Gateway to the Mass Analyzer

The first critical decision in the analysis of this compound is the choice of ionization source. The goal is to efficiently generate gas-phase ions from the analyte with minimal in-source fragmentation.

-

Electrospray Ionization (ESI): ESI is the premier choice for polar and ionizable compounds, making it highly suitable for our target molecule.[2] The presence of the carboxylic acid group and the nitrogen atoms in the pyrazine and thiazole rings allows for efficient protonation in positive ion mode ([M+H]⁺) or deprotonation in negative ion mode ([M-H]⁻). The choice between positive and negative ion mode should be determined empirically by assessing the signal intensity and stability for the specific analyte and mobile phase conditions.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative for less polar compounds and is generally less susceptible to matrix effects than ESI.[2] While likely less efficient for this particular molecule due to its polarity, it could be considered if ESI performance is suboptimal, perhaps due to significant ion suppression from the sample matrix.

Recommendation: Initiate method development with Electrospray Ionization (ESI) due to the polar and ionizable nature of the carboxylic acid and heterocyclic nitrogen atoms.

The Heart of the Analysis: Liquid Chromatography Method Development

Effective chromatographic separation is crucial for resolving the analyte from potential impurities, metabolites, and matrix components, thereby ensuring accurate quantification and unambiguous identification.[4] The carboxylic acid moiety makes our target analyte relatively polar, which will guide our column and mobile phase selection.

Reversed-Phase Chromatography: The Workhorse of Small Molecule Analysis

Reversed-phase liquid chromatography (RPLC) is the most common and versatile separation mode for small molecule analysis.

-

Column Selection: A C18 column is a standard starting point, offering a good balance of hydrophobicity for retaining a wide range of small molecules. The polar nature of this compound may lead to poor retention on a standard C18 column. In such cases, an embedded polar group (EPG) C18 column or a polar-endcapped C18 column can provide enhanced retention for polar analytes.

-

Mobile Phase Optimization:

-

Aqueous Component (Mobile Phase A): Deionized water with an acidic modifier is essential for good peak shape and retention control. Formic acid (0.1%) is a common choice as it is volatile and compatible with mass spectrometry.

-

Organic Component (Mobile Phase B): Acetonitrile is generally preferred over methanol as it often provides better peak shape and lower backpressure.

-

Gradient Elution: A gradient elution, starting with a low percentage of organic modifier and ramping up, will be necessary to elute the analyte with a good peak shape and to clean the column of any less polar components.

-

Addressing the Challenge of Polar Carboxylic Acids

A significant challenge in the RPLC of carboxylic acids is their potential for poor retention.[6][7] If retention is insufficient even with optimized RPLC conditions, two primary strategies can be employed:

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that uses a polar stationary phase and a high organic content mobile phase. This technique is well-suited for the retention of highly polar compounds that are not well-retained by reversed-phase columns.

-

Chemical Derivatization: Derivatization of the carboxylic acid group can decrease the analyte's polarity, improving its retention in RPLC.[6][8] Reagents like anilines or 3-nitrophenylhydrazine (3-NPH) can be used to convert the carboxylic acid into a less polar amide or hydrazide.[6][7] However, this adds a step to the sample preparation and must be carefully validated for reaction efficiency and reproducibility.[7]

Experimental Protocol: Initial LC Method Development

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Column Temperature: 40 °C.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 5% B

-

6.1-8 min: 5% B

-

This generic gradient can be optimized based on the observed retention time of the analyte.

Unveiling the Structure: High-Resolution Mass Spectrometry and Fragmentation Analysis

High-resolution mass spectrometry (HRMS), typically performed on Orbitrap or Time-of-Flight (TOF) instruments, provides a highly accurate mass measurement of the parent ion, which is crucial for confirming the elemental composition of this compound.[4]

Predicting the Fragmentation Pathway

Tandem mass spectrometry (MS/MS) is used to fragment the isolated parent ion and generate a characteristic fragmentation pattern that can be used for structural confirmation and for developing highly selective quantitative methods.[4] While no specific literature exists for the fragmentation of this exact molecule, we can predict the likely fragmentation pathways based on the known fragmentation of its constituent rings and the carboxylic acid group.[9][10]

Key Predicted Fragmentation Pathways:

-

Decarboxylation: The loss of the carboxylic acid group as CO₂ (44 Da) is a very common fragmentation pathway for carboxylic acids. This would result in a significant fragment ion.

-

Cleavage of the Thiazole Ring: Thiazole rings are known to fragment in a specific manner, which can aid in structure elucidation.[10][11]

-

Fragmentation of the Pyrazine Ring: The pyrazine ring will also undergo characteristic fragmentation, likely involving the loss of small neutral molecules like HCN.[12]

-

Acylium Ion Formation: Cleavage of the C-C bond between the thiazole ring and the carboxylic acid group can lead to the formation of an acylium ion.[13]

Diagram: Predicted MS/MS Fragmentation of this compound

Caption: Predicted major fragmentation pathways for the target analyte.

Quantitative Analysis: Achieving Sensitivity and Robustness

For quantitative analysis, particularly in complex biological matrices, triple quadrupole (QqQ) mass spectrometers are the instruments of choice due to their high sensitivity and selectivity.[2] The most common method for quantification on a QqQ is Multiple Reaction Monitoring (MRM).[2]

The Principles of Multiple Reaction Monitoring (MRM)

In an MRM experiment, the first quadrupole (Q1) is set to select the m/z of the parent ion. The parent ion is then fragmented in the collision cell (q2), and the third quadrupole (Q3) is set to select a specific, high-intensity fragment ion. This specific transition from parent ion to fragment ion is highly selective for the target analyte, minimizing interference from other compounds in the sample.[14]

Table 1: Hypothetical MRM Transitions for Quantitative Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ion Mode | Collision Energy (eV) |

| This compound (Quantifier) | [M+H]⁺ | Fragment 1 | Positive | To be optimized |

| This compound (Qualifier) | [M+H]⁺ | Fragment 2 | Positive | To be optimized |

| Internal Standard (e.g., ¹³C or ²H labeled analyte) | [M+H]⁺ | Corresponding Fragment | Positive | To be optimized |

Note: The exact m/z values and collision energies must be determined experimentally.

The Critical Role of the Internal Standard

For accurate and precise quantification, the use of an internal standard (IS) is essential.[5][14] The ideal IS is a stable isotope-labeled version of the analyte (e.g., containing ¹³C or ²H). The IS is added at a known concentration to all samples and standards. By measuring the ratio of the analyte response to the IS response, any variations in sample preparation, injection volume, or instrument response can be compensated for.[14]

Diagram: Quantitative Analysis Workflow

Caption: A typical workflow for quantitative analysis by LC-MS/MS.

Method Validation: Ensuring Trustworthiness and Reliability

A fully developed analytical method is not complete until it has been rigorously validated to ensure it is fit for its intended purpose. The validation process should adhere to guidelines from regulatory bodies such as the FDA or EMA.

Key Validation Parameters:

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy: The closeness of the measured concentration to the true concentration.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

-

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.

-

Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting compounds from the sample matrix.

-

Stability: The chemical stability of the analyte in the sample matrix under different storage and processing conditions.

Conclusion: A Framework for Success

The mass spectrometric analysis of this compound is a multifaceted task that requires a systematic and scientifically grounded approach. By carefully considering the analyte's properties, selecting the appropriate ionization and separation techniques, and meticulously optimizing and validating the method, researchers can generate high-quality, reliable data. This guide provides a comprehensive framework for this process, empowering scientists in the pharmaceutical industry to confidently tackle the analytical challenges posed by novel heterocyclic compounds and to accelerate the drug development pipeline. The principles outlined herein are not merely a set of instructions, but a foundation upon which to build robust and defensible analytical strategies.

References

- 1. bioanalysis-zone.com [bioanalysis-zone.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule Analysis | AxisPharm [axispharm.com]

- 5. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. article.sapub.org [article.sapub.org]

- 10. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]

- 12. Pyrazine [webbook.nist.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the FTIR Analysis of Pyrazine-2-Carboxylic Acid Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of pyrazine-2-carboxylic acid and its derivatives. Moving beyond a simple recitation of protocols, this document delves into the causal relationships between molecular structure, vibrational modes, and the resulting infrared spectrum, empowering the user to conduct robust, self-validating analyses.

Foundational Principles: Why FTIR for Pyrazine Derivatives?

Pyrazine-2-carboxylic acid and its derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous significant compounds, including the anti-tuberculosis drug pyrazinamide.[1] The efficacy and properties of these molecules are intrinsically linked to their precise molecular structure and intermolecular interactions.

FTIR spectroscopy serves as a powerful, non-destructive analytical technique to probe this structure. By measuring the absorption of infrared radiation by a molecule, we can identify its functional groups and glean insights into its chemical environment. Each covalent bond within a molecule vibrates at a characteristic frequency. When infrared radiation corresponding to this frequency is passed through a sample, the energy is absorbed, resulting in a peak in the FTIR spectrum. The position, intensity, and shape of these peaks provide a unique molecular fingerprint.

For pyrazine-2-carboxylic acid derivatives, FTIR is particularly adept at:

-

Confirming the presence of the pyrazine ring and carboxylic acid (or derivative) functional groups.

-

Investigating intra- and intermolecular hydrogen bonding, which dictates physical properties like solubility and melting point.

-

Verifying chemical transformations, such as the conversion of the carboxylic acid to an ester or amide.

-

Assessing the influence of various substituents on the electronic structure of the molecule.

Decoding the Spectrum: Characteristic Vibrational Modes

The infrared spectrum of a pyrazine-2-carboxylic acid derivative is a composite of absorptions from the carboxylic acid moiety, the pyrazine ring, and any substituents. A thorough analysis requires understanding the signature bands of each component.

The Carboxylic Acid Moiety: A Tale of Hydrogen Bonding

The carboxylic acid group presents some of the most distinct and informative bands in the IR spectrum, largely dominated by the effects of hydrogen bonding. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers.

-

O–H Stretching: The most recognizable feature is an exceptionally broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹ .[2][3][4] This significant broadening is a direct consequence of the strong hydrogen bonding in the dimeric form. The band is often complex, overlapping the sharper C-H stretching vibrations.

-

C=O (Carbonyl) Stretching: An intense, sharp peak is observed between 1690 and 1760 cm⁻¹ .[2][3][5] Its exact position is sensitive to the molecular environment. For hydrogen-bonded dimers, this peak typically appears around 1710 cm⁻¹ .[4][6] If the acid is in a monomeric state (e.g., in a very dilute non-polar solution), the absorption shifts to a higher wavenumber (~1760 cm⁻¹).[3][4]

-

Coupled C–O Stretching and O–H Bending: The spectrum also contains bands arising from the coupling of C–O stretching and in-plane O–H bending vibrations, typically found in the 1210-1320 cm⁻¹ (C-O stretch) and 1395-1440 cm⁻¹ (O-H bend) regions.[2] A characteristic broad absorption related to out-of-plane O-H bending in the dimer can also be seen around 910-950 cm⁻¹ .[2]

The Pyrazine Ring: Aromatic Vibrations

The pyrazine ring, an aromatic heterocycle, exhibits a series of characteristic absorptions.[1]

-

Aromatic C–H Stretching: These absorptions appear as weaker bands just above 3000 cm⁻¹ . They are often seen as small, sharp peaks on the shoulder of the much broader carboxylic acid O-H band.

-

Ring C=C and C=N Stretching: A set of medium to sharp bands is typically observed in the 1400-1620 cm⁻¹ region, corresponding to stretching vibrations within the aromatic ring.[7] For pyrazine itself, vibrations of the ring have been noted at approximately 1520, 1472, and 1435 cm⁻¹.[7]

-

C–H Bending (In-Plane and Out-of-Plane): In-plane C-H bending vibrations are found in the 1000-1300 cm⁻¹ range. Out-of-plane C-H bending vibrations give rise to strong bands in the 700-900 cm⁻¹ region, which can be diagnostic of the substitution pattern on the ring.

Intramolecular Interactions: The α-Nitrogen Effect

A crucial feature of pyrazine-2-carboxylic acid is the placement of the carboxyl group adjacent to a ring nitrogen atom. This allows for the formation of a strong intramolecular hydrogen bond between the carboxylic proton and the nitrogen. This interaction can lead to broad absorption bands with peaks around 2450 cm⁻¹ and 1900 cm⁻¹ , which are characteristic of this specific structural arrangement.[8][9] This intramolecular bonding influences the electron density of the carbonyl group and can affect the C=O stretching frequency.

The Impact of Derivatization

When the carboxylic acid is converted into a derivative like an amide or ester, the FTIR spectrum changes predictably and dramatically. For instance, in the synthesis of N-(pyridin-2-yl)pyrazine-2-carboxamide:

-

The broad O-H stretching band (2500-3300 cm⁻¹) completely disappears.

-

New N-H stretching bands appear in the 3200-3400 cm⁻¹ region.[10][11]

-

The carboxylic C=O band is replaced by an amide C=O band (Amide I), which typically appears at a lower wavenumber, around 1665-1680 cm⁻¹ , due to resonance effects.[10][11]

-

An N-H bending band (Amide II) appears around 1550 cm⁻¹ .

These clear and distinct changes make FTIR an excellent tool for monitoring the progress of such chemical reactions.

Quantitative Data Summary

For rapid identification and comparison, the characteristic vibrational frequencies for pyrazine-2-carboxylic acid and a representative amide derivative are summarized below.

| Vibrational Mode | Pyrazine-2-Carboxylic Acid (cm⁻¹) | Pyrazine-2-Carboxamide Derivative (cm⁻¹) | Appearance |

| O–H Stretch (H-bonded) | 2500 - 3300 | - | Very Broad, Strong |

| N–H Stretch | - | 3200 - 3400 | Medium to Strong, Sharp |

| Aromatic C–H Stretch | 3000 - 3100 | 3000 - 3100 | Weak to Medium, Sharp |

| C=O Stretch (Carboxylic Acid Dimer) | ~1710 | - | Strong, Sharp |

| C=O Stretch (Amide I) | - | ~1670 | Strong, Sharp |

| Ring C=C, C=N Stretches | 1400 - 1620 | 1400 - 1620 | Medium to Strong, Sharp |

| O–H In-Plane Bend & C–O Stretch | 1200 - 1440 | - | Medium, Broad |

| N–H Bend (Amide II) | - | ~1550 | Medium, Sharp |

| C–H Out-of-Plane Bends | 700 - 900 | 700 - 900 | Strong, Sharp |

Visualizing Molecular Vibrations

To conceptualize these absorptions, the primary vibrational modes of pyrazine-2-carboxylic acid are illustrated below.

Caption: Key vibrational modes in pyrazine-2-carboxylic acid.

A Self-Validating Experimental Workflow

The integrity of FTIR data hinges on a meticulous and well-understood experimental protocol. The following workflow is designed to be self-validating, with built-in checks and rationales for each step.

Step 1: Rigorous Sample Preparation

The goal is to obtain a uniform, thin sample that allows for optimal IR transmission or reflection. The choice of method depends on the sample's physical state and quantity.

-

Method A: KBr Pellet (for Solid Samples)

-

Rationale: Potassium bromide (KBr) is transparent to IR radiation in the mid-IR range and has a refractive index suitable for creating a non-scattering matrix. This method is considered the gold standard for high-quality transmission spectra of solids.

-

Protocol: a. Gently grind ~1-2 mg of the pyrazine derivative in a clean agate mortar and pestle. b. Add ~100-200 mg of dry, spectroscopic-grade KBr powder. Causality: The sample must be thoroughly and homogeneously mixed with the KBr to ensure uniform dispersion and prevent scattering, which can distort peak shapes. c. Critical Control: Ensure the KBr is perfectly dry by storing it in a desiccator or drying it in an oven prior to use. Any moisture will introduce a very broad O-H absorption band around 3400 cm⁻¹, which can obscure the N-H or O-H features of the sample. d. Transfer the mixture to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. e. Mount the pellet in the spectrometer's sample holder.

-

-

Method B: Attenuated Total Reflectance (ATR)

-

Rationale: ATR is a rapid, low-sample-volume technique ideal for routine analysis, opaque samples, or when minimal sample preparation is desired. It measures the evanescent wave that penetrates a small distance into the sample in contact with a high-refractive-index crystal (e.g., diamond, germanium).

-

Protocol: a. Ensure the ATR crystal is impeccably clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. b. Place a small amount of the solid sample directly onto the crystal, ensuring complete coverage of the measurement area. c. Use the instrument's pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal. Causality: Good contact is essential for a strong, high-quality signal. Inconsistent pressure can lead to variations in peak intensities between measurements.

-

Step 2: Instrument and Background Acquisition

-

Instrument Setup:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹ (Sufficient for most routine analyses; higher resolution may be needed for gas-phase studies but is often unnecessary for condensed phases).

-

Scans: 16 to 32 scans. Causality: Co-adding multiple scans improves the signal-to-noise ratio (S/N). The S/N increases with the square root of the number of scans.

-

-

Background Collection (Self-Validation Check):

-

Protocol: With the sample path empty (for KBr) or the clean, uncovered crystal (for ATR), collect a background spectrum using the same parameters as for the sample.

-

Rationale: This is the most critical step for data accuracy. The background spectrum measures the instrument's response and the contributions from atmospheric water vapor and CO₂. By ratioing the sample spectrum against the background, these interfering signals are removed, isolating the spectrum of the sample itself. An improperly collected background is the most common source of spectral artifacts.

-

Step 3: Sample Spectrum Acquisition

-

Protocol: Place the prepared sample (KBr pellet or on the ATR crystal) into the beam path.

-

Acquire the sample spectrum using the pre-defined parameters. The instrument software will automatically ratio this "single beam" spectrum against the stored background spectrum to produce the final absorbance or transmittance spectrum.

Step 4: Data Processing and Interpretation

-

Baseline Correction: If the baseline of the spectrum is sloped or curved (often due to scattering in KBr pellets or ATR contact issues), apply a baseline correction.

-

Peak Picking: Identify the wavenumbers of the key absorption bands.

-

Interpretation: Correlate the observed peaks with the expected vibrational modes using the information in Section 2 and the summary table (Section 3). Verify the presence of expected functional groups and the absence of starting material bands if monitoring a reaction.

Workflow Visualization

References

- 1. Pyrazine | Aromatic, Aromaticity, Heterocyclic | Britannica [britannica.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. researchgate.net [researchgate.net]

- 8. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]

- 9. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. hilarispublisher.com [hilarispublisher.com]

An In-depth Technical Guide to 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Rufinamide)

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical properties, structure, and pharmacological significance of the anticonvulsant drug Rufinamide.

Introduction and Identification

While the initial inquiry specified CAS number 115311-44-9, which corresponds to 2-pyrazin-2-yl-1,3-thiazole-4-carboxylic acid, the context of an in-depth technical guide for drug development professionals strongly suggests a focus on a compound with significant therapeutic applications. The structurally related triazole derivative, 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, known as Rufinamide (CAS number 106308-44-5), is a well-established antiepileptic drug.[1][2] This guide will therefore focus on Rufinamide, providing a detailed exploration of its properties and structure.

Rufinamide is a triazole derivative with a unique structure dissimilar to other marketed antiepileptic drugs.[1] It is primarily used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome, a severe form of childhood epilepsy.[1][2][3] Marketed under trade names such as Banzel® and Inovelon®, Rufinamide has demonstrated efficacy in treating partial seizures.[1][2][4]

Chemical Structure and Physicochemical Properties

The chemical identity of Rufinamide is 1-[(2,6-difluorophenyl)methyl]triazole-4-carboxamide.[2] Its molecular structure consists of a 1,2,3-triazole ring substituted with a carboxamide group and a 2,6-difluorobenzyl group. The presence of the difluorophenyl group is a key structural feature.

Physicochemical Data Summary

A summary of the key physicochemical properties of Rufinamide is presented in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Registry Number | 106308-44-5 | [2][5] |

| Molecular Formula | C₁₀H₈F₂N₄O | [2][5] |

| Molecular Weight | 238.19 g/mol | [2][4] |

| IUPAC Name | 1-[(2,6-difluorophenyl)methyl]triazole-4-carboxamide | [2] |

| Appearance | White, crystalline, odorless, slightly bitter tasting, neutral powder | [3] |

| Solubility | Poorly soluble in water (approximately 27-31 mg/L at 25°C and 40-70 mg/L at 37°C) | [3] |

| XLogP3 | 0.7 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 5 | [4] |

| Rotatable Bond Count | 3 | [4] |

Structural Visualization

The two-dimensional chemical structure of Rufinamide is depicted below, illustrating the arrangement of its constituent atoms and functional groups.

Figure 1: 2D Chemical Structure of Rufinamide (CAS 106308-44-5).

Mechanism of Action and Pharmacology

The precise mechanism of action of Rufinamide is not fully elucidated, but it is believed to involve the regulation of sodium channel activity in the brain.[6] By prolonging the inactive state of voltage-gated sodium channels, Rufinamide limits excessive neuronal firing, which is a hallmark of epileptic seizures.[6] This modulation helps to stabilize neuronal membranes and prevent the propagation of seizure activity.[6]

In addition to its effects on sodium channels, some studies suggest that Rufinamide may also stimulate Ca²⁺-activated K⁺ currents.[1] This dual action could contribute to its overall anticonvulsant efficacy. The amide group and the triazole ring are considered to be crucial for its interaction with receptors.[6]

Synthesis and Manufacturing

While a detailed, step-by-step synthesis protocol is proprietary, the synthesis of Rufinamide and its analogs often involves a one-pot procedure.[7] A key intermediate in the synthesis of Rufinamide is 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid.[8][9][10] This acid analog can be prepared and subsequently converted to the final carboxamide product. The ethyl ester of this carboxylic acid, ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate, is also a relevant synthetic intermediate.[11]

The manufacturing process also considers the polymorphic form of the drug substance. Several polymorphic forms of Rufinamide have been identified, with specific crystal modifications being the subject of patents for their use in pharmaceutical preparations.[12][13][14]

Applications in Drug Development and Research

Rufinamide is a valuable tool for researchers studying epilepsy and the mechanisms of anticonvulsant drugs. Its unique structure and mechanism of action provide a basis for the design of novel antiepileptic agents. In drug development, Rufinamide serves as a benchmark for the efficacy and safety of new anticonvulsant candidates.

Safety and Handling

Rufinamide is a prescription medication and should be handled according to its Safety Data Sheet (SDS). To the best of current knowledge, the health hazards of this product have not been fully investigated, and it is primarily intended for research and development purposes.[15] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as safety goggles and chemical-resistant gloves.[15] It may be harmful if swallowed or inhaled and can cause skin and eye irritation.[15][16]

Conclusion

Rufinamide is a significant advancement in the treatment of severe seizure disorders, particularly Lennox-Gastaut syndrome. Its unique triazole-based structure and its primary mechanism of action involving the modulation of voltage-gated sodium channels distinguish it from other antiepileptic drugs. The comprehensive understanding of its physicochemical properties, structure-activity relationships, and pharmacological profile is crucial for its effective use in clinical practice and for guiding future research in the development of novel anticonvulsant therapies.

References

- 1. Rufinamide, a Triazole-Derived Antiepileptic Drug, Stimulates Ca2+-Activated K+ Currents While Inhibiting Voltage-Gated Na+ Currents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rufinamide | C10H8F2N4O | CID 129228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. 1H-1,2,3-Triazole-4-carboxamide, 1-((2,6-difluorophenyl)methyl)- | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide [webbook.nist.gov]

- 6. sciforum.net [sciforum.net]

- 7. Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species [scielo.org.mx]

- 8. 1-(2, 6-difluorobenzyl)-1H-1, 2, 3-triazole-4-carboxylic acid Exporters [ascentusorganics.com]

- 9. drjcrbio.com [drjcrbio.com]

- 10. tlcstandards.com [tlcstandards.com]

- 11. Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CA2256013C - Crystal modification of 1-(2,6-difluorobenzyl)-1h-1,2,3-triazole-4-carboxamide and its use as antiepileptic - Google Patents [patents.google.com]

- 13. TW526195B - Crystal modifications of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide and their use - Google Patents [patents.google.com]

- 14. EP0994863B1 - Crystal modification of 1-(2,6-difluorobenzyl)-1h-1,2,3-triazole-4-carboxamide and its use as antiepileptic - Google Patents [patents.google.com]

- 15. matrixscientific.com [matrixscientific.com]

- 16. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

A Technical Guide to the Solubility of 2-Pyrazin-2-yl-1,3-thiazole-4-carboxylic Acid in Organic Solvents for Pharmaceutical Development

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-Pyrazin-2-yl-1,3-thiazole-4-carboxylic acid (CAS No. 115311-44-9) in organic solvents. As a heterocyclic compound incorporating pyrazine, thiazole, and carboxylic acid moieties, its solubility is a critical parameter influencing every stage of drug development, from discovery and synthesis to formulation and bioavailability.[1][2] This document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical drivers of this compound's solubility. It details the industry-standard shake-flask method for equilibrium solubility determination, provides a predictive analysis based on molecular structure, and outlines a logical workflow for researchers. The methodologies and insights presented herein are designed to empower scientists in medicinal chemistry, process development, and formulation science to make informed decisions, streamline experimentation, and accelerate development timelines.

Introduction: The Central Role of Solubility

This compound is a notable heterocyclic scaffold, integrating structural motifs common in pharmacologically active molecules.[3] The pyrazine ring is a key component in numerous approved drugs, while thiazole and carboxylic acid groups are frequently employed to modulate biological activity and pharmacokinetic properties.[4]

In pharmaceutical sciences, the solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone property.[2] It dictates the choice of solvents for reaction chemistry and purification, influences the feasibility of formulation strategies, and ultimately impacts the bioavailability of the final drug product. Poor solubility can create significant hurdles, leading to costly and time-consuming development cycles.[5] Therefore, a thorough understanding and accurate measurement of the solubility of molecules like this compound in relevant organic solvents is not merely a characterization step but a strategic necessity.

This guide will provide both the theoretical underpinnings and the practical, validated protocols required to robustly assess this critical parameter.

Physicochemical Properties & Predictive Solubility Analysis

Before embarking on experimental work, a predictive analysis based on the molecule's structure can save significant time and resources by guiding solvent selection.[2]

Table 1: Physicochemical Identifiers for this compound

| Property | Value | Source |

| CAS Number | 115311-44-9 | [Hit2Lead][6] |

| Molecular Formula | C₉H₅N₃O₂S | [2a biotech][7] |

| Molecular Weight | 219.22 g/mol | (Calculated) |

| Structure | Pyrazine, Thiazole, Carboxylic Acid | - |

Structural Analysis of Functional Groups

The solubility behavior of this molecule is a composite of its three key functional regions:

-

Carboxylic Acid (-COOH): This is the dominant polar feature. It can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O oxygen and -OH oxygen). This group strongly favors interactions with polar solvents, particularly those that are protic (e.g., alcohols) or strong hydrogen bond acceptors (e.g., DMSO).[8][9]

-

Pyrazine and Thiazole Rings: These nitrogen-containing aromatic heterocycles contribute significantly to the molecule's polarity through their dipole moments and the presence of lone-pair electrons on the nitrogen atoms, which can act as hydrogen bond acceptors.

-

Aromatic System: The conjugated π-system of the rings allows for potential π-π stacking interactions, which can be a factor in solvents with aromatic character (e.g., toluene), though this is often secondary to polar interactions for this molecule.

The "Like Dissolves Like" Principle: A Predictive Framework

Based on the highly polar nature of the molecule, we can predict its solubility across different solvent classes. This principle states that solutes dissolve best in solvents that have similar intermolecular forces.[8][10]

-

High Expected Solubility: In polar aprotic solvents (e.g., DMSO, DMF, Acetone) and polar protic solvents (e.g., Methanol, Ethanol). These solvents can engage in the strong dipole-dipole and hydrogen bonding interactions favored by the API.[11]

-

Moderate to Low Expected Solubility: In solvents of intermediate polarity (e.g., Ethyl Acetate, Dichloromethane). These solvents may not be able to disrupt the strong crystal lattice forces of the solid API as effectively as highly polar solvents.

-

Negligible Expected Solubility: In non-polar solvents (e.g., Hexane, Toluene, Diethyl Ether). The weak van der Waals forces offered by these solvents are insufficient to overcome the powerful intermolecular forces (especially hydrogen bonding) holding the API molecules together in their solid state.[11]

Caption: Predicted interactions between the API and solvent classes.

Experimental Protocol: Equilibrium Solubility Determination

To obtain definitive, high-quality data, the shake-flask method is the universally recognized gold standard for determining equilibrium solubility.[1][12] It is a thermodynamic measurement that quantifies the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature once equilibrium is reached.

Causality Behind Experimental Choices

-

Using Excess Solid: This is critical to ensure that the solution becomes saturated. The continued presence of undissolved solid at the end of the experiment is the primary validation that equilibrium has been achieved.[1]

-

Controlled Temperature: Solubility is temperature-dependent.[8][10] Maintaining a constant temperature (e.g., 25 °C or 37 °C) via an incubator or water bath is essential for reproducibility.

-

Agitation: Continuous, gentle agitation ensures that the entire solvent volume is consistently exposed to the solid, preventing localized saturation and speeding the approach to equilibrium.

-

Equilibration Time: Equilibrium is not instantaneous. Sampling at multiple time points (e.g., 24, 48, and 72 hours) is a self-validating step. Equilibrium is confirmed when the measured concentration plateaus and does not significantly change between the later time points.[13]

-

Sample Separation: It is imperative to separate all undissolved solids before analysis. Centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PTFE for organic solvents) prevents solid particles from artificially inflating the concentration measurement.

-

Validated Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantification due to its specificity, sensitivity, and accuracy.[2] A calibration curve with known standards must be run to ensure accurate concentration determination.

Step-by-Step Shake-Flask Protocol

-

Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into several 2 mL glass vials. Record the exact weight.

-

Add 1 mL of the desired organic solvent to each vial. This creates a slurry with an excess of solid.

-

Prepare a set of vials for each solvent to be tested.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker or on a rotating wheel inside a temperature-controlled incubator (e.g., 25 °C).

-

Agitate at a constant, moderate speed for 72 hours.

-

-

Sampling & Processing:

-

At designated time points (e.g., 24h, 48h, 72h), remove the vials from the shaker.

-

Allow the vials to stand for 30 minutes for heavy solids to settle.

-

Carefully withdraw an aliquot of the supernatant using a glass pipette.

-

Filter the aliquot through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter into a clean HPLC vial. This step is critical to remove all particulate matter.

-

Immediately dilute the filtrate with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the calibration curve. Perform a precise, documented dilution (e.g., 10x or 100x).

-

-

Quantification (HPLC):

-

Prepare a stock solution of the API in a solvent in which it is freely soluble (e.g., DMSO).

-

Create a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL) by diluting the stock solution.

-

Analyze the calibration standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Analyze the diluted samples from the solubility experiment.

-

Calculate the concentration in the diluted sample using the calibration curve.

-

-

Data Analysis:

-

Back-calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Compare the concentrations at 24, 48, and 72 hours. If the 48h and 72h results are within a narrow margin (e.g., <10%), equilibrium can be considered achieved.[13]

-

Report the final equilibrium solubility in mg/mL.

-

Caption: Experimental workflow for the Shake-Flask solubility method.

Representative Data & Interpretation

While specific experimental data for this compound is not publicly available, the following table provides an illustrative summary of the expected solubility based on the physicochemical principles discussed. This serves as a practical guide for what a researcher might anticipate.

Table 2: Predicted Equilibrium Solubility of this compound at 25°C (Illustrative)

| Solvent Class | Solvent | Dielectric Constant (Approx.) | Predicted Solubility | Primary Intermolecular Forces |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47 | > 100 mg/mL (Freely Soluble) | Hydrogen Bond Acceptor, Dipole-Dipole |

| N,N-Dimethylformamide (DMF) | 37 | > 50 mg/mL (Soluble) | Hydrogen Bond Acceptor, Dipole-Dipole | |

| Acetone | 21 | ~ 10-20 mg/mL (Sparingly Soluble) | Dipole-Dipole | |

| Polar Protic | Methanol | 33 | ~ 20-40 mg/mL (Soluble) | H-Bond Donor/Acceptor, Dipole-Dipole |

| Ethanol | 25 | ~ 10-20 mg/mL (Sparingly Soluble) | H-Bond Donor/Acceptor, Dipole-Dipole | |

| Intermediate Polarity | Ethyl Acetate | 6 | < 1 mg/mL (Slightly Soluble) | Dipole-Dipole (weak H-bond acceptor) |

| Non-Polar | Toluene | 2.4 | < 0.1 mg/mL (Very Slightly Soluble) | van der Waals, potential π-π |

| n-Hexane | 1.9 | < 0.01 mg/mL (Practically Insoluble) | van der Waals |

Interpretation of Trends

The expected high solubility in DMSO and DMF is a direct result of their ability to act as potent hydrogen bond acceptors and effectively solvate both the polar groups and the ring systems. The solubility in alcohols like methanol is also significant due to their ability to participate fully in hydrogen bonding. As the solvent polarity decreases (e.g., ethyl acetate), its ability to overcome the API's crystal lattice energy diminishes drastically, leading to poor solubility. Finally, in non-polar solvents like hexane, the energetic cost of breaking the strong solute-solute interactions is far too high to be compensated by weak solute-solvent interactions, resulting in negligible solubility.[8][10]

Conclusion

The solubility of this compound is fundamentally governed by its highly polar nature, driven by the carboxylic acid and heterocyclic nitrogen atoms. It is predicted to be highly soluble in polar aprotic solvents and moderately soluble in polar protic solvents, with minimal solubility in non-polar media. This guide provides the theoretical basis for these predictions and a robust, validated experimental protocol—the shake-flask method—for their accurate determination. By applying this structured approach, researchers can efficiently generate reliable solubility data, a critical step in navigating the complexities of drug synthesis, purification, and formulation.

References

- 1. researchgate.net [researchgate.net]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Hit2Lead | this compound | CAS# 115311-44-9 | MFCD00111660 | BB-3002659 [hit2lead.com]

- 7. 2abiotech.net [2abiotech.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. who.int [who.int]

The Compass of Discovery: A Technical Guide to the Physicochemical Properties of Pyrazinyl-Thiazole Compounds

Introduction: The Pyrazinyl-Thiazole Scaffold - A Privileged Heterocyclic Motif

In the landscape of medicinal chemistry, the pyrazinyl-thiazole core represents a significant and versatile scaffold. This hybrid heterocyclic system, which marries the electron-deficient nature of the pyrazine ring with the unique electronic characteristics of the thiazole ring, has garnered substantial interest in drug discovery.[1][2] The constituent rings are prevalent in numerous biologically active molecules. Thiazole, for instance, is a core component of vitamin B1 (thiamine) and the antibiotic bacitracin.[1][3] Pyrazole, a close relative also combined with thiazoles, is found in well-known drugs like the anti-inflammatory celecoxib.[3] The fusion or linkage of these rings creates a molecular architecture ripe for substitution, allowing for the fine-tuning of steric and electronic properties to engage with a wide array of biological targets.[2]

Compounds incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of protein kinases, which are crucial targets in oncology and inflammatory diseases.[4][5] The pyrazinyl-thiazole framework's ability to form key hydrogen bonds and engage in π-π stacking interactions within enzyme active sites makes it a valuable starting point for the design of targeted therapies.[6] However, the journey from a promising hit compound to a viable drug candidate is arduous and fraught with challenges, many of which are dictated not by the compound's potency at its target, but by its physicochemical properties.

This technical guide provides an in-depth exploration of the core physicochemical properties of pyrazinyl-thiazole compounds: solubility, lipophilicity, acidity (pKa), and chemical stability . As a senior application scientist, the aim is not merely to list protocols but to provide a causal narrative, explaining why these properties are critical, how they are reliably measured, and what their values imply for the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug. We will delve into both field-proven experimental methodologies and insightful computational predictions, offering a comprehensive toolkit for researchers, scientists, and drug development professionals dedicated to advancing this promising class of molecules.

Aqueous Solubility: The Gateway to Bioavailability

A compound's ability to dissolve in aqueous media is a fundamental prerequisite for its absorption and distribution in the body. For orally administered drugs, dissolution in the gastrointestinal (GI) tract is the first critical step. Insufficient solubility is a primary reason for the failure of drug candidates in development. Pyrazinyl-thiazole compounds, with their often-aromatic and rigid structures, can present solubility challenges. Therefore, accurate and early assessment of this property is non-negotiable.

The "Why": Impact on ADME

-

Absorption: Low solubility limits the concentration of the drug available for absorption across the gut wall, leading to poor and variable bioavailability.

-

Formulation: Poorly soluble compounds necessitate complex and often costly formulation strategies, such as micronization, amorphous solid dispersions, or lipid-based formulations.

-

In Vitro Assays: Inaccurate biological data can result from compound precipitation in aqueous assay buffers, leading to misleading structure-activity relationships (SAR).

Experimental Determination of Solubility

The choice of method often depends on the stage of drug discovery. Early-stage screening prioritizes throughput, while later-stage optimization demands precision.

This method determines the equilibrium solubility of a compound, representing its true saturation point in a given medium. It is resource-intensive but provides the most accurate and reliable data, crucial for lead optimization and pre-formulation studies.

Detailed Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of the solid pyrazinyl-thiazole compound (ensuring undissolved solid is visible) to a known volume of the test medium (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator (typically at 25°C or 37°C) for a prolonged period (24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration using a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute it with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of a pre-established calibration curve.

-

Analysis: Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is reported in units such as µg/mL or µM, based on the measured concentration and the dilution factor.

In early discovery, where compound availability is limited and speed is essential, kinetic solubility assays are employed. These methods measure the concentration at which a compound, added from a DMSO stock solution, precipitates out of an aqueous buffer. While not a true equilibrium measurement, it provides a rapid and valuable rank-ordering of compounds.

Detailed Protocol: 96-Well Plate Kinetic Solubility Assay

-

Stock Solution: Prepare a high-concentration stock solution of the pyrazinyl-thiazole compound in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: Into a 96-well polypropylene plate, add the aqueous buffer (e.g., PBS, pH 7.4).

-

Compound Addition: Using a liquid handler or multichannel pipette, add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer in the wells to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize its solubilizing effect.

-

Incubation: Cover the plate and shake at room temperature for a defined period (e.g., 1.5 to 2 hours).

-

Precipitate Detection/Removal:

-

Nephelometry: Measure the amount of precipitate by light scattering using a nephelometer.

-

Filtration/Quantification: Use a 96-well filter plate to separate the precipitate. The concentration of the compound in the filtrate is then determined by HPLC-UV, UV-Vis spectroscopy, or LC-MS/MS against a calibration curve.

-

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Lipophilicity (logP/logD): Balancing Permeability and Solubility

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic breakdown. It is a classic double-edged sword: high lipophilicity can enhance membrane permeability but often at the cost of reduced aqueous solubility and increased metabolic clearance. The balance is quantified by the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) at a specific pH for ionizable molecules.

The "Why": Impact on ADME

-

Absorption & Permeability: Optimal lipophilicity is required for passive diffusion across the lipid bilayers of the intestinal epithelium and target cells. For many orally active drugs, a logP in the range of 1-3 is considered ideal.

-

Distribution: Highly lipophilic compounds may distribute extensively into fatty tissues, leading to a long half-life and potential for accumulation. They also tend to have higher plasma protein binding, reducing the free concentration available to act on the target.

-

Metabolism: Increased lipophilicity often correlates with increased metabolism by cytochrome P450 (CYP) enzymes, leading to faster clearance.

-

Toxicity: High lipophilicity can lead to non-specific binding to unintended targets (off-target toxicity) and has been associated with an increased risk of cardiotoxicity (hERG inhibition).

Experimental Determination of Lipophilicity

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating logP. It relies on the principle that the retention time of a compound on a nonpolar stationary phase (like C18) correlates with its lipophilicity.

Detailed Protocol: RP-HPLC for logP Estimation

-

System Setup: Use a standard RP-HPLC system with a C18 column and a UV detector.

-

Mobile Phase: Prepare an isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be adjusted to ensure the compound is in its neutral, unionized form.

-

Calibration:

-

Select a set of 5-7 standard compounds with known logP values that bracket the expected logP of the pyrazinyl-thiazole analytes.

-

Inject each standard individually and record its retention time (t_R).

-

Determine the column dead time (t_0) by injecting a non-retained compound (e.g., sodium nitrate).

-

Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.

-

Plot log k versus the known logP values of the standards. This should yield a linear relationship.

-

-

Sample Analysis: Dissolve the pyrazinyl-thiazole test compound in the mobile phase and inject it onto the column under the identical conditions used for the standards.

-

Calculation:

-

Measure the retention time (t_R) of the test compound and calculate its log k value.

-

Using the linear regression equation from the calibration curve, calculate the logP of the test compound from its log k value.

-

Ionization Constant (pKa): The pH-Dependent Persona

Most drug molecules, including many pyrazinyl-thiazole derivatives, contain ionizable functional groups. The pyrazine and thiazole rings both contain nitrogen atoms that can be protonated. The acid dissociation constant (pKa) defines the pH at which a compound exists in a 50:50 equilibrium between its ionized and unionized forms. Since the pH varies dramatically throughout the body (e.g., stomach pH 1-3, intestine pH 5-8, blood pH 7.4), a compound's pKa dictates its charge state, which in turn profoundly influences its solubility, permeability, and target binding.

The "Why": Impact on ADME

-

Solubility: The ionized form of a compound is generally much more water-soluble than the neutral form. A basic pyrazinyl-thiazole will be protonated and more soluble in the acidic environment of the stomach.

-

Permeability: The neutral, unionized form of a drug is typically more lipophilic and therefore permeates biological membranes more readily. The "pH-partition hypothesis" states that absorption is governed by the equilibrium between the soluble, ionized form and the permeable, neutral form.

-

Target Binding: The charge state of a molecule can be critical for its interaction with the amino acid residues in a protein's binding pocket. A change in pH can alter this interaction and thus the compound's potency.

Experimental Determination of pKa

This is a highly accurate and widely used method for pKa determination. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH as a function of the volume of titrant added.

Detailed Protocol: Potentiometric pKa Determination

-

Sample Preparation: Accurately weigh and dissolve the pyrazinyl-thiazole compound in a suitable solvent (often a water/co-solvent mixture like methanol or dioxane for less soluble compounds) to a known concentration (e.g., 1 mM). Ensure a constant ionic strength using an electrolyte like 0.15 M KCl.

-

System Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).

-

Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature (e.g., 25°C). Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement of basic pKa values.

-

Titration:

-

For a basic compound, first acidify the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2).

-

Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) using an automated titrator.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the curve). Specialized software is used to analyze the titration curve and calculate the pKa value(s). For co-solvent methods, a series of measurements at different co-solvent concentrations is performed, and the aqueous pKa is determined by extrapolating to 0% co-solvent.[1]

This method is suitable for compounds that possess a chromophore close to the ionizing center, such that the UV-Vis absorbance spectrum changes upon protonation or deprotonation. It requires less material than potentiometry and is amenable to a 96-well plate format for higher throughput.

Detailed Protocol: UV-Vis Spectrophotometric pKa Determination

-

Buffer Preparation: Prepare a series of buffers of constant ionic strength covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: Prepare a stock solution of the pyrazinyl-thiazole compound in a suitable solvent (e.g., DMSO).

-

Measurement: In a 96-well UV-transparent plate, add a small, fixed amount of the compound stock solution to each well containing the different pH buffers.

-

Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well using a plate reader.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which is the pH at the inflection point of the curve.

Chemical Stability: Ensuring Integrity from Shelf to Target

A drug candidate must be sufficiently stable to withstand the conditions of manufacturing, storage, and administration without significant degradation. Chemical instability can lead to a loss of potency, the formation of potentially toxic degradation products, and a shortened shelf life. Pyrazinyl-thiazole compounds, like many heterocyclic systems, can be susceptible to hydrolysis, oxidation, and photolysis.

The "Why": Impact on Drug Development

-

Safety: Degradants must be identified and qualified to ensure they are not toxic.

-

Efficacy: Loss of the active pharmaceutical ingredient (API) due to degradation results in a lower effective dose being delivered to the patient.

-

Shelf-life & Storage: Stability data determines the re-test period for a drug substance and the shelf-life and recommended storage conditions (e.g., temperature, humidity, protection from light) for the final drug product.

Experimental Determination of Chemical Stability

Stability is typically assessed by incubating the compound under various stress conditions and monitoring the remaining parent compound and the formation of degradants over time using a stability-indicating HPLC method.

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify likely degradation pathways and to demonstrate the specificity of the analytical method. These studies are mandated by regulatory bodies like the ICH.

Detailed Protocol: HPLC-Based Forced Degradation Study

-

Method Development: Develop a stability-indicating HPLC method (typically a gradient reversed-phase method) that can separate the parent pyrazinyl-thiazole compound from all potential degradation products and process impurities.

-

Stress Conditions: Prepare solutions of the compound (e.g., 1 mg/mL) and subject them to the following conditions for a defined period (e.g., up to 7 days), taking samples at various time points (e.g., 0, 2, 8, 24, 48 hours):

-

Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Store the solid compound and a solution at elevated temperature (e.g., 60°C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Sample Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base) and analyze the samples using the stability-indicating HPLC method.

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining over time.

-

Determine the percentage of major degradants formed.

-

Perform a mass balance calculation to ensure that the decrease in the parent peak is accounted for by the increase in degradant peaks.

-

Use LC-MS to obtain mass information on the major degradants to help elucidate their structures.

-

Data Presentation and Structure-Property Relationships

Table 1: Predicted Physicochemical and ADME Properties of Representative Pyrazine-Thiazole Analogs [7]

| Compound ID | Structure | M.W. ( g/mol ) | cLogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | GI Absorption | Solubility |

| 2 | R = H | 349.42 | 3.55 | 95.7 | 2 | 5 | High | Moderate |

| 3 | R = H | 365.42 | 3.10 | 111.9 | 2 | 6 | High | Moderate |

| 4a | R = 4-OCH₃ | 444.52 | 4.31 | 121.2 | 2 | 7 | High | Moderate |

| 4b | R = 4-Cl | 448.93 | 4.88 | 111.9 | 2 | 6 | High | Moderate |

| 4c | R = 4-NO₂ | 459.48 | 4.02 | 157.7 | 2 | 9 | High | Moderate |

| 11a | R = 4-OCH₃ | 416.50 | 4.60 | 95.7 | 2 | 6 | Low | Low |

| 11b | R = 4-Cl | 420.91 | 5.17 | 86.5 | 2 | 5 | Low | Low |

| 11c | R = 4-NO₂ | 431.46 | 4.31 | 132.2 | 2 | 8 | Low | Low |

Data obtained from in silico prediction using SwissADME software as reported by Alomari et al. (2025).[7] TPSA: Topological Polar Surface Area; GI: Gastrointestinal. Solubility is a qualitative prediction.

Analysis of the Data: This predictive data illustrates key SPR trends. For instance, the addition of substituents in series 4 and 11 increases molecular weight and calculated logP. While compounds 4a-c are predicted to retain high GI absorption, the increased lipophilicity and structural complexity in compounds 11a-c lead to predictions of low absorption and low solubility.[7] This underscores the delicate balance required: enhancing potency through substitution must be carefully weighed against the potential negative impact on fundamental physicochemical properties.

Visualizing the Workflow

Diagrams are essential for clarifying complex processes. The following Graphviz diagrams illustrate the logical flow of key experimental protocols described in this guide.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: HPLC-Based logP Determination Workflow.

Caption: Forced Degradation Study Workflow.

Conclusion

The physicochemical properties of a pyrazinyl-thiazole compound are not merely a set of descriptive parameters; they are the fundamental determinants of its potential to become a successful therapeutic agent. Solubility dictates whether a compound can enter the biological system, lipophilicity governs its journey through it, pKa determines its form and function in different environments, and stability ensures its integrity throughout its lifespan. This guide has provided a framework for understanding and evaluating these critical properties, grounding theoretical principles in practical, robust experimental protocols. By integrating these assessments early and thoughtfully into the drug discovery process, researchers can navigate the complex path of lead optimization with greater confidence, making more informed decisions and ultimately increasing the probability of translating a promising molecular scaffold into a life-changing medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. globalresearchonline.net [globalresearchonline.net]

A Senior Scientist's Guide to the Structural Elucidation of Novel Pyrazine-Thiazole Analogs: An Integrated Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative for Rigorous Elucidation

The hybridization of pyrazine and thiazole scaffolds represents a synergistic strategy for developing potent therapeutic agents, with numerous derivatives showing promise in inhibiting cellular processes related to cancer and microbial infections.[1][2] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is found in a variety of natural products and clinically used drugs, contributing to a wide range of pharmacological activities.[3][4] Similarly, the thiazole moiety is a cornerstone in medicinal chemistry, present in drugs from anti-inflammatories to anticancer agents.[2] As we design and synthesize novel analogs that merge these two powerful pharmacophores, our ability to innovate is directly tied to our capacity to confirm, with absolute certainty, the structure of the molecules we create.

This guide deviates from rigid templates to present a logical, field-proven workflow that mirrors the process of scientific discovery. It is built on a foundation of integrated analytical techniques where each step serves to validate the last, creating a self-reinforcing system of structural proof. We will move from initial hypothesis based on synthesis to the non-negotiable, definitive evidence required for advancing a compound into drug development pipelines.

Chapter 1: The Synthetic Blueprint - Establishing the Initial Hypothesis

The journey of structural elucidation begins not in a spectrometer, but in the reaction flask. The synthetic route chosen provides the foundational hypothesis for the molecule's structure. A common and effective strategy for creating pyrazine-thiazole analogs involves the condensation of a thiosemicarbazone derived from a pyrazine-containing precursor with various halo-carbonyl reagents.[5][6]

For example, the interaction between a thiosemicarbazone of a 2-acetylpyrazine derivative and an α-bromoketone is expected to yield a specific pyrazine-thiazole analog via a Hantzsch-type thiazole synthesis. This reaction mechanism allows us to propose a putative structure. However, this proposal is merely a well-informed hypothesis. Side reactions, unexpected rearrangements, or incorrect starting material identification can lead to erroneous assumptions. Therefore, the primary role of the synthetic chemist in elucidation is to provide a testable hypothesis that will be rigorously challenged and verified by the subsequent analytical workflow.

Chapter 2: Foundational Analysis - Confirming Molecular Identity

Once the novel compound is synthesized and purified, the initial phase of analysis focuses on confirming its most fundamental properties: the molecular formula and the basic carbon-hydrogen framework.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Checkpoint

Before investing significant time in NMR, the first analytical checkpoint is to confirm that the reaction produced a compound of the expected molecular weight. Electrospray Ionization (ESI) is a soft ionization technique ideal for these typically polar heterocyclic compounds, minimizing in-source fragmentation and providing a clear molecular ion peak ([M+H]⁺ or [M-H]⁻).

The critical step is the use of a high-resolution mass spectrometer (e.g., TOF, Orbitrap). While a nominal mass confirms the integer mass, HRMS provides a highly accurate mass measurement (typically to four or five decimal places). This precision allows for the unambiguous determination of the molecular formula by eliminating all other elemental combinations that could result in the same nominal mass. This is a crucial go/no-go step; a mismatch between the expected and observed molecular formula signals an immediate need to reconsider the synthetic outcome.

1D NMR Spectroscopy (¹H & ¹³C): Sketching the Skeleton

With the molecular formula confirmed, 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides the first glimpse into the atomic connectivity.[7][8]

-

¹H NMR: This experiment reveals the number of distinct proton environments, their integration (relative number of protons), and their multiplicity (splitting pattern), which indicates adjacent protons. For pyrazine-thiazole analogs, specific chemical shift regions are indicative of the heterocyclic rings.[5]

-

¹³C NMR & DEPT: The ¹³C NMR spectrum shows the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment (specifically DEPT-135) is invaluable, as it distinguishes between CH, CH₂, and CH₃ groups (which appear as positive, negative, and positive signals, respectively), while quaternary carbons are absent.

This initial 1D NMR data allows for the construction of small structural fragments, but rarely provides the full picture for a novel, complex analog. Crowded aromatic regions and the lack of direct evidence for connectivity across non-protonated carbons often leave the structure ambiguous.

| Nucleus Type | Typical Chemical Shift Range (ppm) | Notes |

| Pyrazine C-H | δ 8.0 - 9.0 | Highly deshielded due to the electron-withdrawing effect of the two nitrogen atoms.[5] |

| Thiazole C-H | δ 7.0 - 8.5 | The proton at C5 is typically downfield of the proton at C4.[5] |

| Amine N-H | δ 9.0 - 12.0 | Often appears as a broad singlet; chemical shift can be highly variable.[5] |

| Pyrazine C | δ 135 - 160 | Chemical shifts are sensitive to substituents on the ring. |

| Thiazole C | δ 110 - 170 | C2 is typically the most downfield carbon due to its position between two heteroatoms (N and S). |

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shift Ranges for Pyrazine-Thiazole Scaffolds.

Chapter 3: Assembling the Puzzle - 2D NMR Correlation Spectroscopy